molecular formula C19H22N2O3 B14195941 (4R,5R)-1,3-diethyl-4,5-bis(2-hydroxyphenyl)imidazolidin-2-one CAS No. 863486-88-8

(4R,5R)-1,3-diethyl-4,5-bis(2-hydroxyphenyl)imidazolidin-2-one

Cat. No.: B14195941
CAS No.: 863486-88-8
M. Wt: 326.4 g/mol
InChI Key: BOJTVPFZWSLQIN-QZTJIDSGSA-N
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Description

(4R,5R)-1,3-diethyl-4,5-bis(2-hydroxyphenyl)imidazolidin-2-one is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by its imidazolidinone core, which is substituted with two hydroxyphenyl groups and two ethyl groups. The stereochemistry of the compound is defined by the (4R,5R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-1,3-diethyl-4,5-bis(2-hydroxyphenyl)imidazolidin-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with ethylamine to form an intermediate Schiff base, which is then cyclized with ethyl isocyanate to yield the desired imidazolidinone product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. Purification steps such as recrystallization or chromatography are typically employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-1,3-diethyl-4,5-bis(2-hydroxyphenyl)imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.

    Reduction: The imidazolidinone ring can be reduced to form corresponding amines.

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Quinones derived from the hydroxyphenyl groups.

    Reduction: Amines derived from the imidazolidinone ring.

    Substitution: Ethers or esters formed from the hydroxy groups.

Scientific Research Applications

(4R,5R)-1,3-diethyl-4,5-bis(2-hydroxyphenyl)imidazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4R,5R)-1,3-diethyl-4,5-bis(2-hydroxyphenyl)imidazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of enzymes by binding to their active sites. The hydroxyphenyl groups can form hydrogen bonds with amino acid residues, while the imidazolidinone ring provides structural stability. This interaction can alter the enzyme’s activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4R,5R)-1,3-diethyl-4,5-bis(2-methoxyphenyl)imidazolidin-2-one
  • (4R,5R)-1,3-diethyl-4,5-bis(2-chlorophenyl)imidazolidin-2-one
  • (4R,5R)-1,3-diethyl-4,5-bis(2-nitrophenyl)imidazolidin-2-one

Uniqueness

(4R,5R)-1,3-diethyl-4,5-bis(2-hydroxyphenyl)imidazolidin-2-one is unique due to its specific (4R,5R) stereochemistry and the presence of hydroxy groups, which provide additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

863486-88-8

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

(4R,5R)-1,3-diethyl-4,5-bis(2-hydroxyphenyl)imidazolidin-2-one

InChI

InChI=1S/C19H22N2O3/c1-3-20-17(13-9-5-7-11-15(13)22)18(21(4-2)19(20)24)14-10-6-8-12-16(14)23/h5-12,17-18,22-23H,3-4H2,1-2H3/t17-,18-/m1/s1

InChI Key

BOJTVPFZWSLQIN-QZTJIDSGSA-N

Isomeric SMILES

CCN1[C@@H]([C@H](N(C1=O)CC)C2=CC=CC=C2O)C3=CC=CC=C3O

Canonical SMILES

CCN1C(C(N(C1=O)CC)C2=CC=CC=C2O)C3=CC=CC=C3O

Origin of Product

United States

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